molecular formula C7H14N2O B13226300 (1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide

(1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide

Katalognummer: B13226300
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: IGOITUWEDSLSCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide is a chemical compound with a unique cyclobutane ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclobutane derivative with methylamine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane carboxylic acids, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

(1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1S,3s)-3-(methylamino)cyclobutane-1-carboxamide hydrochloride
  • (1S,3S)-3-(Methylamino)cyclobutane-1-carboxamide

Uniqueness

What sets (1S,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H14N2O

Molekulargewicht

142.20 g/mol

IUPAC-Name

N-methyl-3-(methylamino)cyclobutane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c1-8-6-3-5(4-6)7(10)9-2/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI-Schlüssel

IGOITUWEDSLSCH-UHFFFAOYSA-N

Kanonische SMILES

CNC1CC(C1)C(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.